Benzyl (4-(4-bromophenyl)thiazol-5-yl)carbamate
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Overview
Description
Benzyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of benzyl chloroformate with N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium
Properties
Molecular Formula |
C17H13BrN2O2S |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
benzyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15-16(23-11-19-15)20-17(21)22-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21) |
InChI Key |
UTLPIDLWFSBNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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